(2-Methoxy-1,6-naphthyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-1,6-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system substituted with a methoxy group at the second position and a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,6-naphthyridin-3-yl)methanol typically involves the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Hydroxymethylation: The hydroxymethyl group at the third position can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Methoxy-1,6-naphthyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)methane.
Substitution: Formation of various substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methoxy-1,6-naphthyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-1,6-naphthyridin-3-yl)amine
- (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid
- (2-Methoxy-1,6-naphthyridin-3-yl)methane
Uniqueness
(2-Methoxy-1,6-naphthyridin-3-yl)methanol is unique due to the presence of both a methoxy and a hydroxymethyl group on the naphthyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2-methoxy-1,6-naphthyridin-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-8(6-13)4-7-5-11-3-2-9(7)12-10/h2-5,13H,6H2,1H3 |
InChI Key |
TUHBQIHRLAPKJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.